

biological activity of 5-Amino-1-isopropyl-3-methylpyrazole vs other aminopyrazoles

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Compound of Interest

Compound Name:	5-Amino-1-isopropyl-3-methylpyrazole
Cat. No.:	B073526

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A Comparative Guide to the Biological Activity of 5-Aminopyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the biological activity of various 5-aminopyrazole derivatives, with a focus on anticancer, antimicrobial, and enzyme inhibitory properties. While specific biological data for **5-Amino-1-isopropyl-3-methylpyrazole** is limited in publicly available literature, this document will utilize it as a foundational structure to explore the impact of various substitutions on the overall activity of the aminopyrazole class. The information presented herein is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key assays.

I. Comparative Analysis of Biological Activity

The biological activity of aminopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. The following tables summarize quantitative data for various aminopyrazoles, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of 5-Aminopyrazole Derivatives

Compound ID	Substituent s	Cell Line	Assay	IC50 (μM)	Reference
1	1-aryl, 3-aryl, 4-cyano	MCF-7 (Breast)	MTT	3.18	[1]
2	1-phenyl, 3-(4-methoxyphenyl), 4-cyano	HCT-116 (Colon)	MTT	4.63	[1]
3	Fused pyrazolo[3,4-d]pyrimidine	A549 (Lung)	MTT	3.22	
4	5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide	TT (Thyroid)	Cell Growth	Not Specified	[2]
5	1,3,5-trisubstituted pyrazole	SW620 (Colon)	Not Specified	0.35	[3]

Table 2: Antimicrobial Activity of Aminopyrazole Derivatives

Compound ID	Substituents	Microorganism	Assay	MIC (µg/mL)	Reference
6	1,3-diphenyl pyrazoles	S. aureus	Broth Dilution	1-8	[4]
7	1,3-diphenyl pyrazoles	E. coli	Broth Dilution	1	[4]
8	Thiazolidinone-clubbed pyrazoles	E. coli	Not Specified	16	[4]
9	Pyrazole-tagged ciprofloxacin derivative	S. aureus	Broth Dilution	0.25-0.4	[5]
10	Pyrano[2,3-c]pyrazole derivative	K. pneumonia	Microdilution	6.25	[6]

Table 3: Enzyme Inhibitory Activity of Aminopyrazole Derivatives

Compound ID	Substituent s	Target Enzyme	Assay	IC50	Reference
11	5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide	RET kinase	Kinase Assay	44 nM (wild-type)	[2]
12	5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-1H-indol-2-yl)methanone	FGFR1, FGFR2, FGFR3	Kinase Assay	Not Specified	[7]
13	1H-Pyrazole-1-carboxamidin e	NOS (inducible)	NOS Activity Assay	0.2 μM	[8]
14	3-Methyl-1H-pyrazole-1-carboxamidin e	NOS (inducible)	NOS Activity Assay	5 μM	[8]
15	5-amino-pyrazole derivative	p38α MAP kinase	Kinase Assay	Potent Inhibition	

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific compounds and experimental conditions.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay. In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Procedure:

- **Sample Preparation:** Prepare different concentrations of the test compound in methanol.

- DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
- Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of the sample solution.
- Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance at 517 nm against a blank.
- Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals.

Kinase Inhibition Assay

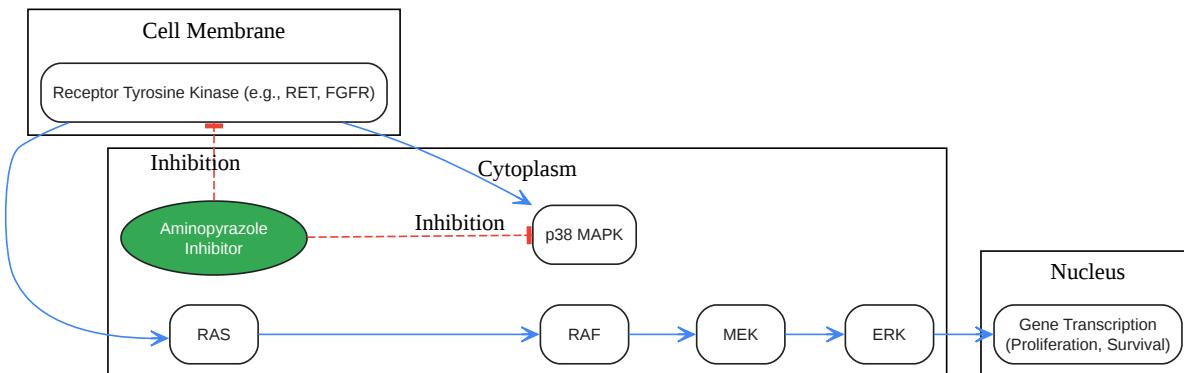
Principle: Kinase activity is measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. Various detection methods can be employed, including fluorescence, luminescence, or radioactivity.

Procedure (Generic Luminescence-based Assay):

- Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in an appropriate kinase buffer.
- Compound Addition: Add the test compound at various concentrations to the wells of a microplate.
- Kinase Reaction: Add the kinase and substrate to the wells and incubate. Initiate the reaction by adding ATP.
- Detection: After a set incubation time, add a detection reagent that measures the amount of remaining ATP (e.g., a luciferase/luciferin-based system). The luminescence signal is inversely proportional to the kinase activity.
- Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

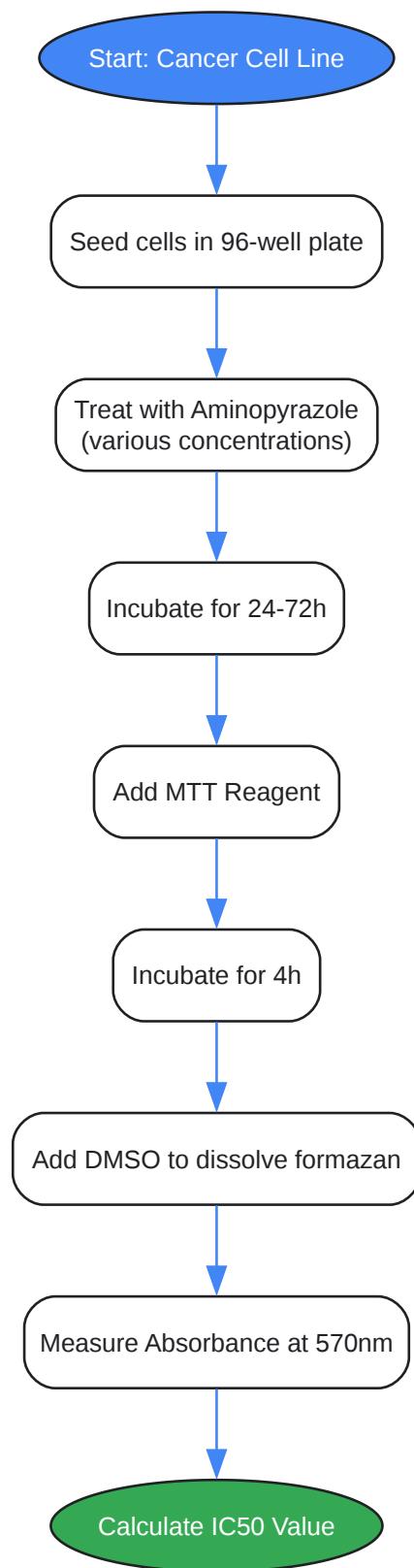
III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a common signaling pathway targeted by aminopyrazole derivatives and a typical experimental workflow for assessing cytotoxicity.



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Caption: Kinase signaling pathway often targeted by aminopyrazole inhibitors.



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Caption: Experimental workflow for determining the cytotoxicity of aminopyrazoles.

IV. Conclusion

The 5-aminopyrazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. As demonstrated by the compiled data, strategic modifications to the core structure can lead to potent and selective compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. While the specific biological profile of **5-Amino-1-isopropyl-3-methylpyrazole** remains to be fully elucidated, the broader family of aminopyrazoles continues to be an area of active research and holds significant potential for future drug discovery efforts. Further investigation into the structure-activity relationships of this compound class is warranted to unlock its full therapeutic potential.

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